

Sophoraflavanone G: A Comparative Meta-Analysis of its Therapeutic Potential

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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B15139084

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Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the medicinal plant *Sophora flavescens*, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This guide provides a comprehensive comparison of Sophoraflavanone G's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Performance Analysis

To facilitate a clear comparison of Sophoraflavanone G's efficacy, the following tables summarize key quantitative data from various studies.

Table 1: Anti-Cancer Activity of Sophoraflavanone G (IC50 values)

Cell Line	Cancer Type	IC50 (μM)	Alternative/Standard Drug	IC50 (μM)
MDA-MB-231	Triple-Negative Breast Cancer	~20-30	Doxorubicin	~0.5-2
HL-60	Human Leukemia	~10-20	Cytarabine	~0.1-1
Various Cancer Cell Lines	Various Cancers	6.6	Kuraridin	0.6
Kurarinone	6.2			

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Antimicrobial Activity of Sophoraflavanone G (MIC values)

Bacterial Strain	Gram Staining	MIC (μg/mL)	Alternative/Standard Antibiotic	MIC (μg/mL)
Staphylococcus aureus (MRSA)	Gram-positive	0.5 - 8	Vancomycin	1 - 2
Staphylococcus aureus (clinical isolate)	Gram-positive	0.05	Gentamicin	32
Listeria monocytogenes	Gram-positive	0.98	Ampicillin	0.06 - 0.25
Pseudomonas aeruginosa	Gram-negative	>1000	Tobramycin	0.25 - 4
Mutans streptococci (16 strains)	Gram-positive	0.5 - 4	Chlorhexidine	1 - 4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Anti-Inflammatory Activity of Sophoraflavanone G

Assay	Model	Parameter Measured	Effect of Sophoraflavanone G	Standard Anti-Inflammatory Drug
LPS-stimulated RAW 264.7 macrophages	In vitro	Nitric Oxide (NO) production	Inhibition	Dexamethasone
Pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β)	Inhibition	Dexamethasone		
COX-2 and iNOS protein expression	Downregulation	Indomethacin		
Carrageenan-induced paw edema	In vivo (rat)	Paw volume	Reduction	Indomethacin
Croton oil-induced ear edema	In vivo (mouse)	Ear weight	Reduction	Dexamethasone

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Sophoraflavanone G.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Sophoraflavanone G on cancer cells.

Protocol:

- **Cell Seeding:** Plate cancer cells (e.g., MDA-MB-231, HL-60) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 5, 10, 20, 40, 80 μM) for 24 to 48 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- **Formazan Solubilization:** Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control (untreated cells). The IC_{50} value is determined from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Sophoraflavanone G that inhibits the growth of a specific bacterium.

Protocol:

- **Bacterial Culture:** Grow the bacterial strain (e.g., *S. aureus*) in an appropriate broth medium overnight.
- **Serial Dilution:** Prepare serial two-fold dilutions of Sophoraflavanone G in a 96-well microtiter plate with broth.
- **Inoculation:** Add a standardized bacterial suspension (approximately 5×10^5 CFU/mL) to each well.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

- **MIC Determination:** The MIC is the lowest concentration of Sophoraflavanone G at which no visible bacterial growth is observed.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Sophoraflavanone G on the expression of specific proteins (e.g., COX-2, iNOS, caspases).

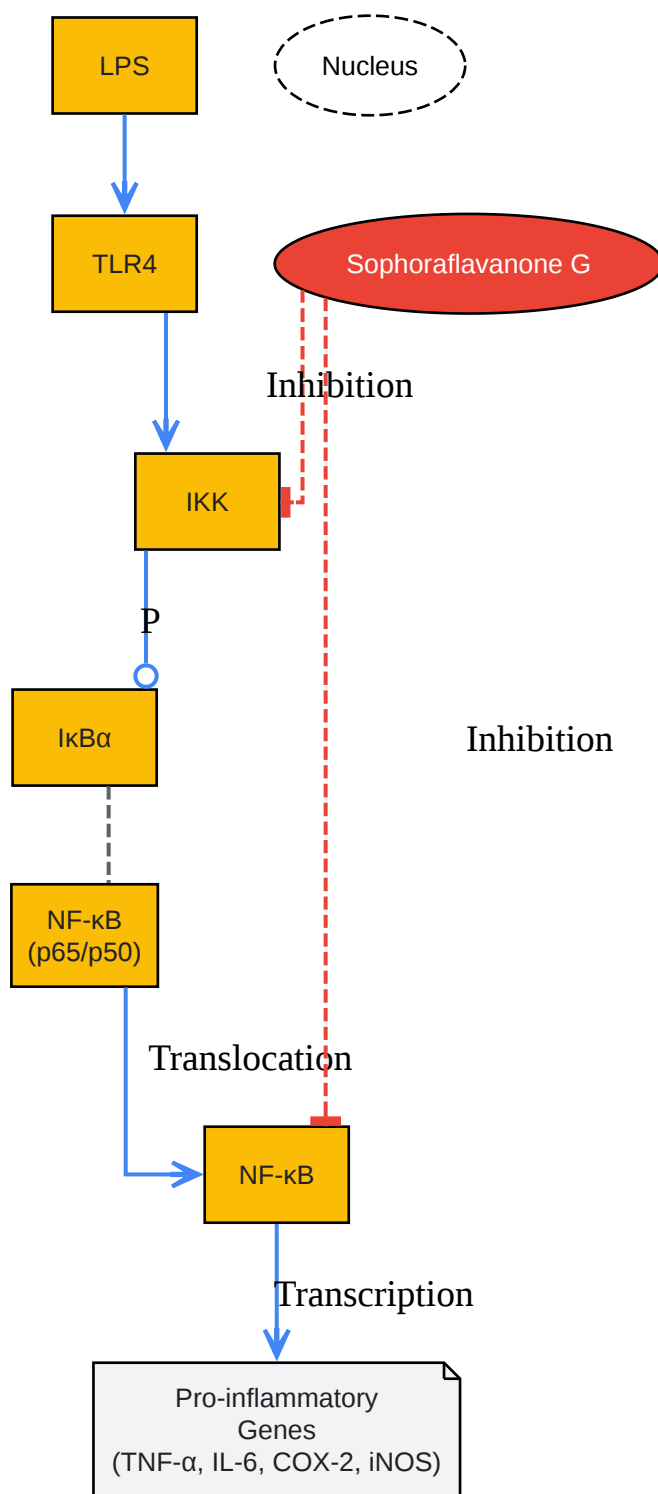
Protocol:

- **Cell Lysis:** Treat cells with Sophoraflavanone G, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (20-40 μ g) on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with a specific primary antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensity and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophoraflavanone G.

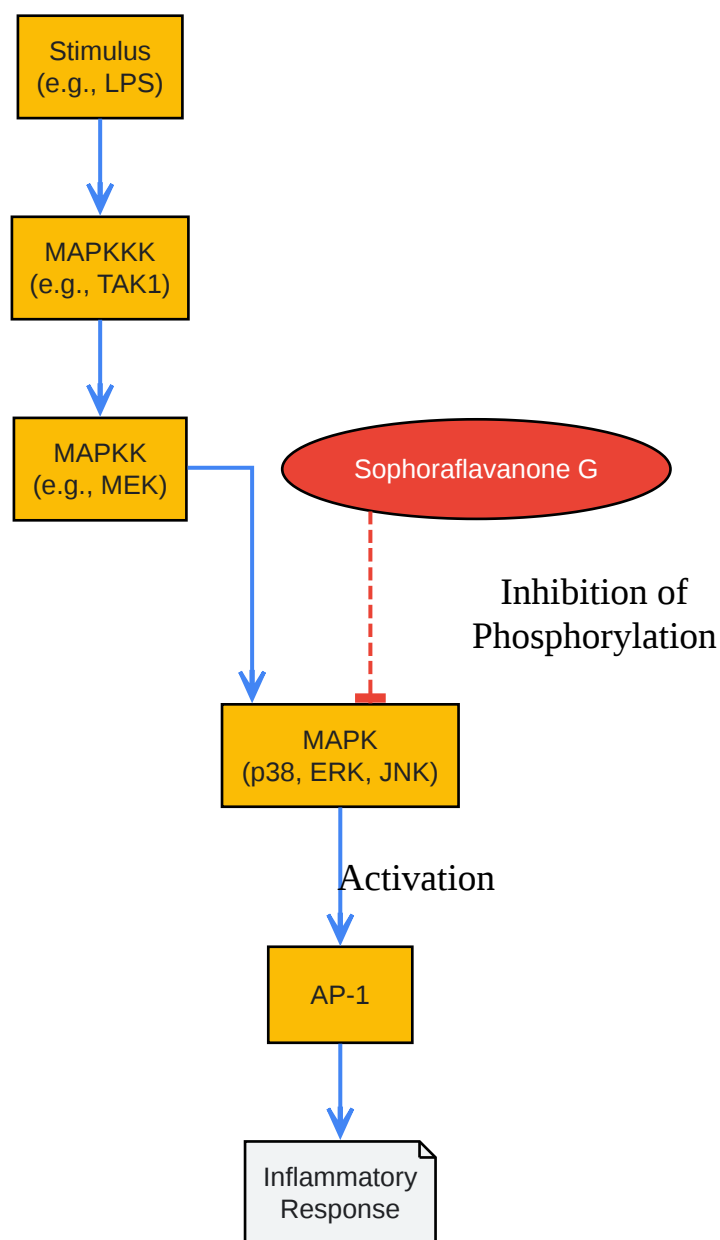
Inhibition of NF- κ B Signaling Pathway



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Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.

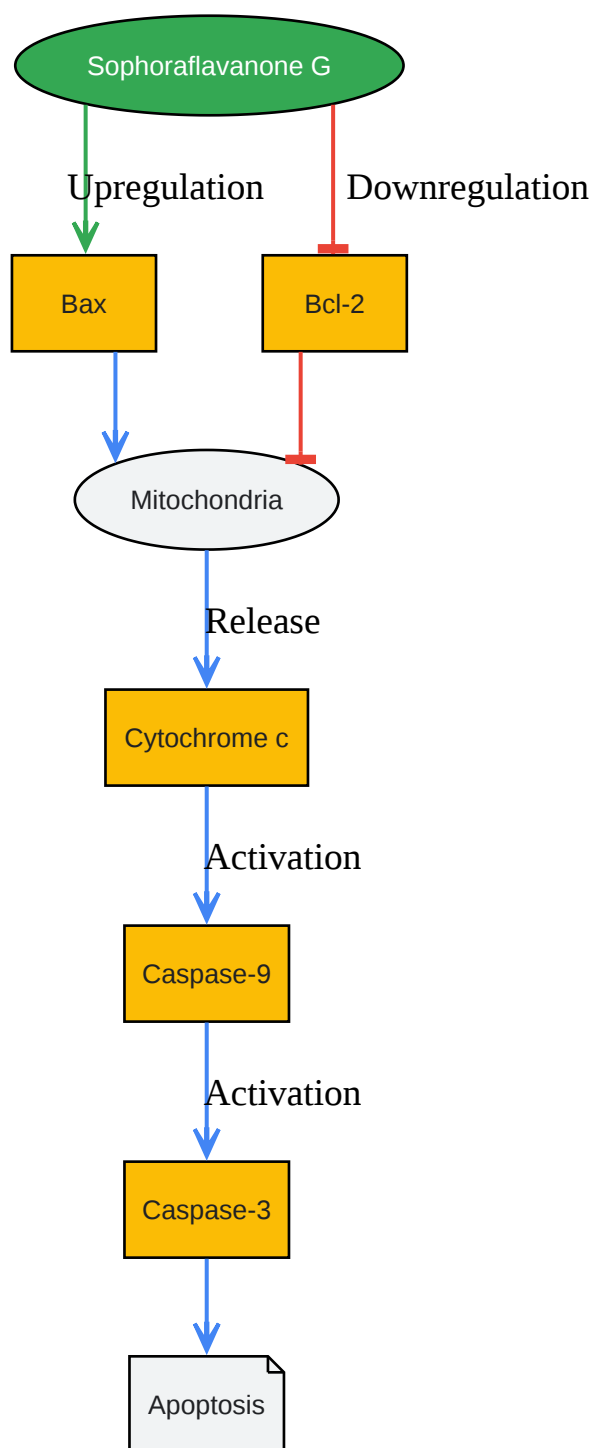
Modulation of MAPK Signaling Pathway



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Caption: Sophoraflavanone G modulates the MAPK signaling pathway.

Induction of Apoptosis in Cancer Cells



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Caption: Sophoraflavanone G induces apoptosis via the mitochondrial pathway.

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